1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene
Overview
Description
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C12H7BrFNO3. It is a derivative of benzene, substituted with bromine, fluorine, and nitro groups, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common synthetic route starts with the bromination of phenol to produce 2-bromophenol. This intermediate then undergoes a nucleophilic substitution reaction with 4-fluoro-2-nitrochlorobenzene to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Chemical Reactions Analysis
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki or Sonogashira coupling, which are useful in forming carbon-carbon bonds.
Scientific Research Applications
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its functional groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to specific biological effects .
Comparison with Similar Compounds
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene can be compared with similar compounds such as:
1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(2-Bromophenoxy)acetone: This compound lacks the nitro group and has different chemical properties and applications.
3,4,5-Tribromo-2-(2’,4’-dibromophenoxy)phenol: This compound has multiple bromine atoms, which can significantly alter its chemical behavior and biological interactions.
This compound stands out due to its unique combination of bromine, fluorine, and nitro groups, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-bromophenoxy)-4-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLRHHMSASKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.